molecular formula C8H16O4 B8390963 (R)-3,4,4-Trimethoxytetrahydro-2H-pyran

(R)-3,4,4-Trimethoxytetrahydro-2H-pyran

Cat. No. B8390963
M. Wt: 176.21 g/mol
InChI Key: ZJQDQFFQNQUHHT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08563582B2

Procedure details

To a solution of 3,4,4-trimethoxytetrahydro-2H-pyran (4 g, 20 mmol) in THF/H2O (60 mL/10 mL) was added concentrated HCl (6 mL). After being stirred for 1 h, THF was removed in vacuo. The aqueous solution was extracted with ether (3×100 mL). The extracts were dried and concentrated in vacuo to provide the desired product. 1H NMR (CDCl3) δ 4.30-4.10 (2H, m), 3.75-3.65 (2H, m), 3.60-3.50 (1H, m), 3.50 (3H, s), 2.70-2.50 (2H, m).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[C:8](OC)([O:9]C)[CH2:7][CH2:6][O:5][CH2:4]1.Cl>C1COCC1.O>[CH3:1][O:2][CH:3]1[C:8](=[O:9])[CH2:7][CH2:6][O:5][CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC1COCCC1(OC)OC
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1.O

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ether (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1COCCC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08563582B2

Procedure details

To a solution of 3,4,4-trimethoxytetrahydro-2H-pyran (4 g, 20 mmol) in THF/H2O (60 mL/10 mL) was added concentrated HCl (6 mL). After being stirred for 1 h, THF was removed in vacuo. The aqueous solution was extracted with ether (3×100 mL). The extracts were dried and concentrated in vacuo to provide the desired product. 1H NMR (CDCl3) δ 4.30-4.10 (2H, m), 3.75-3.65 (2H, m), 3.60-3.50 (1H, m), 3.50 (3H, s), 2.70-2.50 (2H, m).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[C:8](OC)([O:9]C)[CH2:7][CH2:6][O:5][CH2:4]1.Cl>C1COCC1.O>[CH3:1][O:2][CH:3]1[C:8](=[O:9])[CH2:7][CH2:6][O:5][CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC1COCCC1(OC)OC
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1.O

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ether (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1COCCC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08563582B2

Procedure details

To a solution of 3,4,4-trimethoxytetrahydro-2H-pyran (4 g, 20 mmol) in THF/H2O (60 mL/10 mL) was added concentrated HCl (6 mL). After being stirred for 1 h, THF was removed in vacuo. The aqueous solution was extracted with ether (3×100 mL). The extracts were dried and concentrated in vacuo to provide the desired product. 1H NMR (CDCl3) δ 4.30-4.10 (2H, m), 3.75-3.65 (2H, m), 3.60-3.50 (1H, m), 3.50 (3H, s), 2.70-2.50 (2H, m).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[C:8](OC)([O:9]C)[CH2:7][CH2:6][O:5][CH2:4]1.Cl>C1COCC1.O>[CH3:1][O:2][CH:3]1[C:8](=[O:9])[CH2:7][CH2:6][O:5][CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC1COCCC1(OC)OC
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1.O

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ether (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1COCCC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.